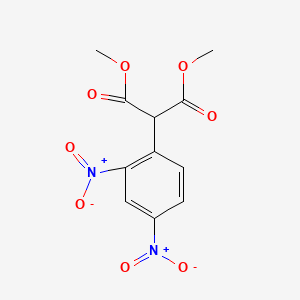
Dimethyl 2-(2,4-dinitrophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C11H10N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two methoxy groups. This compound is known for its applications in organic synthesis and research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2,4-dinitrophenyl)malonate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dinitrochlorobenzene with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Dimethyl 2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl derivatives.
Hydrolysis: Malonic acid derivatives.
科学的研究の応用
Dimethyl 2-(2,4-dinitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of dimethyl 2-(2,4-dinitrophenyl)malonate involves its ability to undergo various chemical transformations. The nitro groups on the phenyl ring can participate in redox reactions, while the ester groups can be hydrolyzed to release malonic acid derivatives. These reactions are facilitated by the compound’s structural features, which allow it to interact with different molecular targets and pathways .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the nitro groups.
Diethyl 2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
2,4-Dinitrophenylhydrazine: Contains the 2,4-dinitrophenyl group but lacks the malonate moiety
Uniqueness
Dimethyl 2-(2,4-dinitrophenyl)malonate is unique due to the presence of both the 2,4-dinitrophenyl group and the malonate ester groups. This combination imparts distinct chemical reactivity and makes it a valuable compound in various synthetic and research applications .
特性
IUPAC Name |
dimethyl 2-(2,4-dinitrophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDXRBRLHPIEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[b]thiophen-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2451452.png)
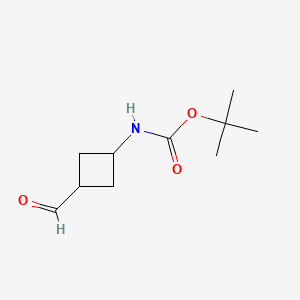
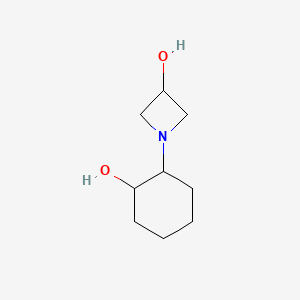
![2-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2451457.png)
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)
![1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451460.png)
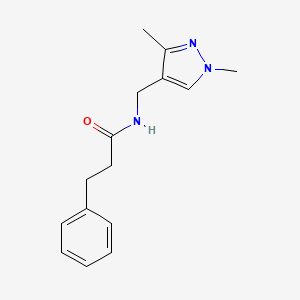
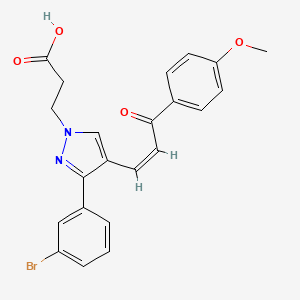
![11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2451463.png)
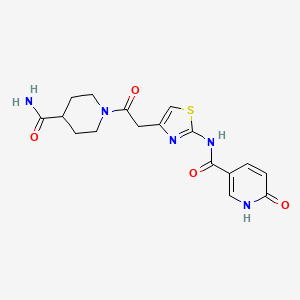
![3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B2451466.png)
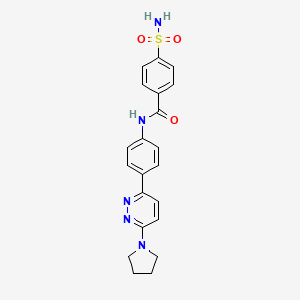
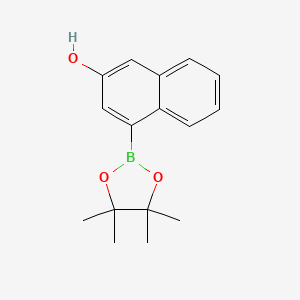
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)
